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Compound of Interest

Compound Name: DI-SEC-OCTYLAMINE

Cat. No.: B1616327 Get Quote

A Note on Di-sec-octylamine (DSOA): Initial comprehensive searches for synergistic

extraction systems involving Di-sec-octylamine (DSOA) did not yield sufficient quantitative

data or detailed experimental protocols in published scientific literature. To provide a valuable

and data-rich comparison guide, this document focuses on the closely related and extensively

studied extractant, Tri-n-octylamine (TOA). TOA, a tertiary amine, shares significant structural

and functional similarities with the secondary amine DSOA, and the principles of its synergistic

interactions are highly relevant and informative for researchers in the field.

This guide provides a comparative analysis of the synergistic effects of Tri-n-octylamine (TOA)

with other extractants for the separation of valuable metals. The performance of synergistic

systems is compared against individual extractants, supported by quantitative experimental

data. Detailed methodologies for the key experiments are provided, along with visualizations of

the extraction mechanisms.

Synergistic Extraction of Rhodium(III) with TOA and
Neutral Sulfur-Containing Extractants
A significant synergistic effect is observed in the extraction of Rhodium(III) from hydrochloric

acid solutions when TOA is combined with neutral sulfur-containing extractants like di-n-hexyl

sulfide (DHS) or N,N′-dimethyl-N,N′-di-n-octyl-thiodiglycolamide (TDGA). The individual

extractants show poor extraction efficiency for Rh(III), but their combination leads to a dramatic

increase in extraction.
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Data Presentation

Extractant
System

Target
Metal

Aqueous
Phase

Organic
Phase
Conditions

Max.
Extraction
Efficiency
(%)

Stoichiomet
ry of
Extracted
Complex
(Rh:TOA:S)

0.5 M TOA Rh(III) 2 M HCl Chloroform Poor -

0.5 M DHS Rh(III) 2 M HCl Chloroform Poor -

0.5 M TDGA Rh(III) 2 M HCl Chloroform Poor -

0.5 M TOA +

0.5 M DHS
Rh(III) 2 M HCl Chloroform ~70%[1][2] 1:2:1[1][2]

0.5 M TOA +

0.5 M TDGA
Rh(III) 2 M HCl Chloroform ~90%[1][2] 1:2:1[1][2]

0.25 M TOA +

0.25 M DHS
Ru(III) 5 M HCl Chloroform ~55%[3] 1:2:1

Experimental Protocols
Objective: To determine the extraction efficiency of Rh(III) from a hydrochloric acid medium

using TOA, a neutral sulfur-containing synergist (DHS or TDGA), and their mixture.

1. Preparation of Aqueous Phase:

A stock solution of Rhodium(III) is prepared by dissolving an appropriate amount of a

rhodium salt (e.g., RhCl₃·xH₂O) in a 2 M hydrochloric acid (HCl) solution to achieve the

desired initial Rh(III) concentration.

2. Preparation of Organic Phase:

The organic phases are prepared by dissolving the individual extractants (TOA, DHS, or

TDGA) or a mixture of TOA and the synergist in chloroform to the specified concentrations

(e.g., 0.5 M).

3. Extraction Procedure:
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Equal volumes of the aqueous and organic phases are added to a separation funnel.

The funnel is shaken vigorously for a sufficient time to ensure equilibrium is reached.

The phases are allowed to separate completely.

The aqueous phase is then collected for analysis.

4. Analysis:

The concentration of Rh(III) remaining in the aqueous phase after extraction is determined

using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission

Spectrometry (ICP-OES).

The extraction efficiency (%E) is calculated using the formula: %E = [(C₀ - Cₑ) / C₀] * 100

where C₀ is the initial concentration of Rh(III) in the aqueous phase and Cₑ is the equilibrium

concentration of Rh(III) in the aqueous phase after extraction.

Synergistic Mechanism and Visualization
The synergistic effect arises from the formation of a mixed-ligand complex. In the acidic

aqueous phase, Rh(III) exists as an anionic chloro complex (e.g., [RhCl₅(H₂O)]²⁻). The tertiary

amine, TOA, is protonated by the acid to form an ammonium cation (TOA·H⁺). This cation can

extract the rhodium complex through an ion-pairing mechanism. However, this process is not

very efficient on its own. The neutral sulfur-containing extractant (S), either DHS or TDGA, can

replace a water molecule in the inner coordination sphere of the rhodium complex. This new

complex is more readily extracted by the protonated TOA. The stoichiometry of the extracted

species is found to be [RhCl₅(S)]²⁻·2(TOA·H⁺).

Synergistic extraction of Rh(III) with TOA and a neutral synergist (S).

Synergistic Extraction of Cobalt(II) and Nickel(II)
with TOA and an Acidic Extractant (Cyanex 272)
The combination of a basic extractant like TOA and an acidic extractant such as Cyanex 272

(bis(2,4,4-trimethylpentyl)phosphinic acid) can form a bifunctional ionic liquid that exhibits
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synergistic effects in the extraction and separation of metals like cobalt and nickel. This system

can offer improved extraction efficiency and selectivity compared to the individual components.

Data Presentation
Extractant
System

Target
Metal

Aqueous
Phase

Organic
Phase
Conditions

Extraction
Efficiency
(%)

Selectivity
(β Co/Ni)

Cyanex 272 Co(II) pH 7 Kerosene - -

TOA Co(II) pH 7 Kerosene - -

[TOA][Cy272]

(35 vol%)
Co(II) pH 7 Kerosene 62.6%[4] 1.26

Cyanex 272 Ni(II) pH 7 Kerosene - -

TOA Ni(II) pH 7 Kerosene - -

[TOA][Cy272]

(35 vol%)
Ni(II) pH 7 Kerosene 49.8%[4] -

Note: The bifunctional ionic liquid [TOA][Cy272] is formed by the reaction of TOA and Cyanex

272.

Experimental Protocols
Objective: To evaluate the extraction efficiency and selectivity for Co(II) and Ni(II) from a neutral

aqueous solution using a bifunctional ionic liquid formed from TOA and Cyanex 272.

1. Synthesis of [TOA][Cy272] Ionic Liquid:

The bifunctional ionic liquid is synthesized through a neutralization reaction between

equimolar amounts of Tri-n-octylamine (TOA) and Cyanex 272.

2. Preparation of Aqueous Phase:

A synthetic aqueous solution containing known concentrations of Co(II) and Ni(II) (e.g., 1 g/L

each) is prepared.
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The pH of the aqueous solution is adjusted to 7 using a suitable buffer or base (e.g., NaOH).

3. Preparation of Organic Phase:

The synthesized [TOA][Cy272] ionic liquid is dissolved in a suitable diluent, such as

kerosene, to the desired volume percentage (e.g., 35 vol%).

4. Extraction Procedure:

The aqueous and organic phases are mixed at a specified phase ratio (e.g., A/O = 1).

The mixture is agitated for a set contact time (e.g., 30 minutes) to ensure equilibrium is

reached.

The two phases are then separated by centrifugation or using a separation funnel.

5. Analysis:

The concentrations of Co(II) and Ni(II) in the aqueous phase before and after extraction are

determined by ICP-OES.

The extraction efficiency for each metal is calculated.

The distribution coefficient (D) for each metal is calculated as the concentration of the metal

in the organic phase divided by its concentration in the aqueous phase at equilibrium.

The selectivity factor (β) for cobalt over nickel is calculated as D(Co) / D(Ni).

Synergistic Mechanism and Visualization
The synergy in this system arises from the formation of a bifunctional ionic liquid where the

cationic part (from TOA) and the anionic part (from Cyanex 272) both participate in the

extraction. The acidic extractant (Cyanex 272) extracts the metal cation via a cation exchange

mechanism, while the amine (TOA) can interact with the metal complex or anions in the

aqueous phase. This dual interaction enhances the transfer of the metal ion into the organic

phase.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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